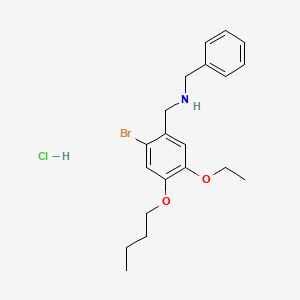![molecular formula C14H23Cl3N2 B4227067 (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4227067.png)
(2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride
説明
(2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride, also known as CK-1, is a chemical compound with potential therapeutic applications. It is a selective inhibitor of the enzyme casein kinase 1 epsilon (CK1ε), which plays a crucial role in regulating various cellular processes, including circadian rhythms, DNA damage response, and Wnt signaling. CK-1 inhibitors have been studied extensively in recent years for their potential use in treating various diseases, including cancer, Alzheimer's disease, and sleep disorders.
作用機序
(2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors work by selectively inhibiting the enzyme CK1ε. CK1ε plays a crucial role in regulating various cellular processes, including circadian rhythms, DNA damage response, and Wnt signaling. Inhibition of CK1ε can lead to the dysregulation of these processes, which can have therapeutic implications in various diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors depend on the specific disease being targeted. In the context of cancer, (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. In the context of Alzheimer's disease, (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors have been shown to prevent the accumulation of beta-amyloid, which is thought to be a key contributor to the disease. In the context of sleep disorders, (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors have been shown to regulate circadian rhythms, leading to improved sleep.
実験室実験の利点と制限
One advantage of using (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors in lab experiments is their specificity for CK1ε. This allows researchers to selectively target this enzyme and study its effects on various cellular processes. Additionally, (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors have been shown to be effective in animal models, making them a promising target for further research. However, one limitation of using (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors in lab experiments is their potential off-target effects. (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors may also inhibit other kinases, leading to unintended effects.
将来の方向性
There are several future directions for research on (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors. One direction is the development of more potent and selective inhibitors of CK1ε. This could lead to more effective therapies for diseases such as cancer and Alzheimer's disease. Another direction is the study of the role of CK1ε in other diseases, such as diabetes and cardiovascular disease. Additionally, the use of (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors in combination with other therapies, such as chemotherapy and radiation therapy, could lead to improved outcomes for cancer patients.
科学的研究の応用
(2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors have been studied extensively for their potential therapeutic applications in various diseases. Studies have shown that (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors can regulate circadian rhythms, which may have implications for the treatment of sleep disorders. (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors have also been studied for their potential use in treating cancer. Inhibition of (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising target for cancer treatment. Additionally, (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors have been studied for their potential use in treating Alzheimer's disease. (2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride inhibitors have been shown to prevent the accumulation of beta-amyloid, a hallmark of Alzheimer's disease, in animal models.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2.2ClH/c1-2-17-9-5-7-13(17)11-16-10-12-6-3-4-8-14(12)15;;/h3-4,6,8,13,16H,2,5,7,9-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTJGNCJSSUSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=CC=C2Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol](/img/structure/B4227009.png)

![{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}methylamine hydrochloride](/img/structure/B4227019.png)
![5-(4-chlorophenyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4227020.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227029.png)

![methyl 4-chloro-3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4227033.png)

![N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4227043.png)
![3-amino-N-(2-fluorophenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4227044.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[2-(3,4-dimethoxyphenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4227048.png)

![4,7,7-trimethyl-N-(5-nitro-1,3-thiazol-2-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4227054.png)